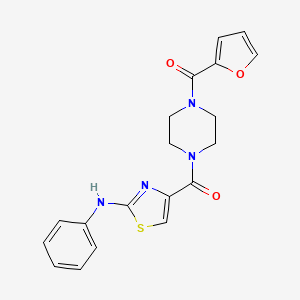

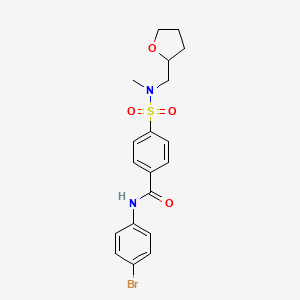

(4-(呋喃-2-羰基)哌嗪-1-基)(2-(苯胺基)噻唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a derivative that falls within the category of furan-based methanone compounds. These compounds have been the subject of research due to their potential therapeutic applications. The furan moiety, a heterocyclic ring, is often incorporated into drug design because of its diverse biological activities.

Synthesis Analysis

The synthesis of related furan-based methanone derivatives involves multiple steps, starting with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These are then reacted with 2-furyl(1-piperazinyl)methanone in the presence of a base such as K2CO3 and refluxed in acetonitrile to yield the final derivatives. The synthesis process is designed to introduce various substituents to the furan-based core, which can significantly alter the biological activity of the compounds .

Molecular Structure Analysis

The molecular structure of these derivatives is confirmed using several analytical techniques, including Electron Ionization Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance (1H-NMR). These methods provide detailed information about the molecular framework and the nature of the substituents attached to the furan ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-based methanone derivatives are crucial for the formation of the final bioactive compounds. The reactivity of the furan ring and the piperazine moiety allows for the introduction of various functional groups, which can enhance the interaction of these compounds with biological targets such as enzymes and receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the furan ring and the piperazine unit contributes to the overall polarity, solubility, and stability of the compound. These properties are important for the compound's bioavailability and its potential as a therapeutic agent. The derivatives synthesized in the study showed good enzyme inhibitory activity, with one compound exhibiting significant inhibition of acetyl- and butyrylcholinesterase. Additionally, the compounds were active against various bacterial strains, indicating their potential as antimicrobial agents. The cytotoxicity of the molecules was also assessed to determine their safety profile .

Case Studies and Applications

While the provided data does not include specific case studies, the research indicates that the synthesized furan-based methanone derivatives have potential applications as therapeutic agents due to their enzyme inhibitory and antimicrobial activities. One compound, in particular, showed excellent inhibitory effects against key enzymes, suggesting its potential for further development as a drug candidate. These findings underscore the importance of furan-based compounds in drug discovery and the need for further investigation into their therapeutic potential .

In another study, a series of furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited promising activity, with a few showing superior or comparable activity to genistein, a known inhibitor. This highlights the potential of furan-based methanone derivatives in the development of new kinase inhibitors, which are important in the treatment of various diseases, including cancer .

科学研究应用

缓蚀

相关呋喃基化合物的另一个重要应用是抑制酸性介质中低碳钢的腐蚀。研究表明,某些含呋喃的化合物表现出明显的缓蚀性能,在防止 1N HCl 环境中的低碳钢腐蚀方面显示出显着的效率。这种效率归因于在低碳钢表面形成保护性薄层膜,这归因于这些化合物的吸附。这些发现表明在腐蚀阻力至关重要的工业过程中具有潜在应用 (Singaravelu 等人,2022 年)。

杂环化合物的合成

呋喃-2-基(苯基)甲醇衍生物已被用于通过 aza-Piancatelli 重排然后进行迈克尔反应来平滑合成 3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物。该过程以良好的产率、高选择性、低催化剂负载和更快的反应时间而著称,突出了该化合物在创建结构多样的潜在具有生物活性的杂环化合物中的用途 (Reddy 等人,2012 年)。

抗菌活性

与查询化合物具有结构相似性的呋喃-2-碳酰肼的衍生物已显示出抗菌活性。由呋喃-2-碳酰肼及其后续评估合成的唑类衍生物显示出一些化合物对被测微生物表现出活性。这表明了基于呋喃衍生物设计新型抗菌剂的潜力 (Başoğlu 等人,2013 年)。

抗菌和抗精神病潜力

对苯并噻唑-2-基(哌嗪-1-基)甲酮骨架的探索导致了新的抗分枝杆菌化学型的发现。一些衍生物已显示出针对结核分枝杆菌 H37Rv 菌株的有希望的体外抗结核活性,并具有最小的细胞毒性。这项研究为开发针对结核病和其他细菌感染的新型治疗剂开辟了途径 (Pancholia 等人,2016 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c24-17(15-13-27-19(21-15)20-14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-26-16/h1-7,12-13H,8-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQNUDBAGPHBST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)

![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)

![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)